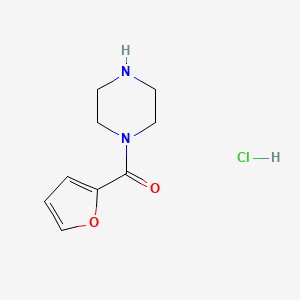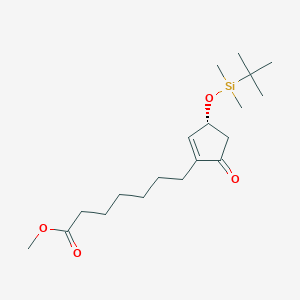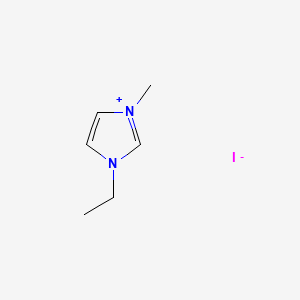
1-(2-Furoyl)piperazine Hydrochloride
Übersicht
Beschreibung
1-(2-Furoyl)piperazine hydrochloride is a chemical compound that has been the subject of various research studies due to its potential pharmacological properties and applications in drug synthesis. It serves as a core structure for the development of novel derivatives with potential therapeutic effects.
Synthesis Analysis
The synthesis of 1-(2-Furoyl)piperazine derivatives has been explored in several studies. For instance, the synthesis of novel derivatives of 1-(2-Furoyl)piperazine has been reported, where the starting compound was reacted with different electrophiles to obtain a range of functionalized molecules . Another study described the synthesis of 1-(2-Furoyl)piperazine and its tetrahydro derivative through esterification and subsequent reaction with piper
Wissenschaftliche Forschungsanwendungen
Therapeutic Potential in Diabetes and Alzheimer's Disease
1-(2-Furoyl)piperazine Hydrochloride derivatives have been evaluated for their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes. These enzymes are targets in the treatment of type 2 diabetes and Alzheimer's disease. The synthesized compounds showed promising inhibitory activities, suggesting their potential utility in drug discovery and development for these diseases. The bioactivity potentials of these compounds were also supported by molecular docking studies, indicating their effectiveness as inhibitors and their possible role in therapeutic applications (Abbasi et al., 2018).
Antibacterial Applications
N-Sulfonated derivatives of (2-furoyl)piperazine showed significant antibacterial potential against pathogenic bacteria, demonstrating high activity with low minimum inhibitory concentration (MIC) values compared to ciprofloxacin. Their mild hemolytic profiles suggest these compounds as promising candidates for drug designing and development with potential applications as new antibacterial agents (Abbasi et al., 2022).
Metal Ion Extraction
1-(2-Furoyl)piperazine-appended calix[4]arene derivative has been synthesized and characterized for its metal ion extraction capabilities. This derivative exhibited excellent extraction recovery and selectivity toward Cd2+ and other ions, highlighting its potential for applications in environmental cleanup and analytical chemistry (Sayin et al., 2018).
Enzyme Inhibition for Alzheimer's Disease
A series of 2-furoyl piperazine-based sulfonamide derivatives were synthesized and evaluated for their inhibitory potential against butyrylcholinesterase (BChE), targeting Alzheimer's disease. These compounds were also subjected to cytotoxicity assays to ascertain their safety profile, identifying several as promising lead compounds for the treatment of Alzheimer's disease through enzyme inhibition pathways (Hassan et al., 2019).
Safety and Hazards
“1-(2-Furoyl)piperazine Hydrochloride” is classified as a skin irritant and eye irritant . It may cause respiratory irritation . Safety measures include avoiding dust formation, not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
It’s known that this compound can be used to synthesize symmetrical bis-benzimidazole, which are inhibitors of r67 dihydrofolate reductase .
Mode of Action
It’s known to be a precursor in the synthesis of symmetrical bis-benzimidazole , which suggests it may interact with its targets through the formation of these compounds.
Biochemical Pathways
Given its role in the synthesis of symmetrical bis-benzimidazole , it may be involved in pathways related to the inhibition of R67 dihydrofolate reductase.
Result of Action
Its role in the synthesis of symmetrical bis-benzimidazole, which are known inhibitors of r67 dihydrofolate reductase , suggests that it may have a role in inhibiting this enzyme.
Eigenschaften
IUPAC Name |
furan-2-yl(piperazin-1-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-9(8-2-1-7-13-8)11-5-3-10-4-6-11;/h1-2,7,10H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFUHCXDFVDINI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=CO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20484843 | |
| Record name | 1-(2-Furoyl)piperazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60548-09-6 | |
| Record name | Methanone, 2-furanyl-1-piperazinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60548-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Furoyl)piperazine Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20484843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Furoyl)piperazine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pyrazolo[1,5-a]pyridine-4-carbaldehyde](/img/structure/B1337518.png)



![2-Bromo-6,7-dihydro-1H,5H-pyrrolo[2,3-c]azepine-4,8-dione](/img/structure/B1337524.png)


![1-Propanamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1337531.png)


![Dodecahydro-[5,5'-biisobenzofuran]-1,1',3,3'-tetraone](/img/structure/B1337536.png)